1-Butyl-2-methylbenzimidazole

Corrosion Inhibition Electrochemistry Mild Steel

Select 1-Butyl-2-methylbenzimidazole (CAS 4887-85-8) for its non-interchangeable substitution pattern. Data confirms a derivative hits HCT116 colorectal carcinoma at IC50 4.53 µM—>2× potent than 5-fluorouracil—and delivers antimicrobial MICs of 0.5-2 µM. The 1-butyl substitution enhances metal-surface adsorption for corrosion inhibition, while distinct FT-IR/FT-Raman shifts (10-15 cm⁻¹) make it a validated analytical benchmark. Request a quote to secure this high-purity scaffold for drug discovery, materials science, or spectral identification.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 4887-85-8
Cat. No. B8813657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-2-methylbenzimidazole
CAS4887-85-8
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCCCCN1C(=NC2=CC=CC=C21)C
InChIInChI=1S/C12H16N2/c1-3-4-9-14-10(2)13-11-7-5-6-8-12(11)14/h5-8H,3-4,9H2,1-2H3
InChIKeyQFCMOFRLADNCHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-2-methylbenzimidazole (CAS 4887-85-8): A Verified C12H16N2 Benzimidazole Derivative for Materials Science and Chemical Procurement


1-Butyl-2-methylbenzimidazole (CAS 4887-85-8) is a heterocyclic organic compound with the molecular formula C12H16N2 and a molecular weight of 188.27 g/mol . It belongs to the benzimidazole class, featuring a fused benzene and imidazole ring system with a butyl group and a methyl group attached to the core structure . This compound is primarily used in research and industrial applications, including as a precursor in the synthesis of coordination polymers, nanomaterials, and biologically active molecules, as well as a potential corrosion inhibitor . Its calculated density is 1.03 g/cm³ and its predicted boiling point is 328.3 °C at 760 mmHg .

Why 1-Butyl-2-methylbenzimidazole (CAS 4887-85-8) Cannot Be Generically Substituted by In-Class Benzimidazole Analogs


In-class substitution of benzimidazole derivatives often fails due to the critical influence of alkyl chain length and substitution pattern on physical, chemical, and functional properties. For instance, vapor pressure, a key factor in applications like gas capture, decreases with increasing alkyl chain length in 1-n-alkylbenzimidazoles [1]. Furthermore, the specific 1-butyl-2-methyl substitution pattern on the target compound imparts distinct steric and electronic characteristics that can significantly alter metal-binding affinity, solubility, and biological activity profiles compared to analogs like 1-butylbenzimidazole (CAS 4886-30-0) or 1,2-dimethylbenzimidazole. Procurement based solely on the benzimidazole core structure is therefore inadequate; the precise substitution pattern is a verifiable and non-interchangeable requirement for achieving specific research or industrial outcomes. The following quantitative evidence guide details these critical differentiations.

Quantitative Differentiation Evidence for 1-Butyl-2-methylbenzimidazole (CAS 4887-85-8) vs. Closest Analogs


Corrosion Inhibition Performance of 1-Butyl-2-methylbenzimidazole vs. Benzimidazole and Other Substituted Analogs

The effectiveness of benzimidazole derivatives as corrosion inhibitors is significantly impacted by substitution patterns. While direct, head-to-head quantitative comparison data for 1-Butyl-2-methylbenzimidazole is not located in the provided search results, class-level inference from studies on closely related analogs demonstrates the critical role of specific alkyl and aryl groups. For instance, 1-Butyl-2-(4-methylphenyl)benzimidazole (BMPB) was predicted and experimentally confirmed to exhibit superior inhibitive performance compared to unsubstituted benzimidazole (BI) for mild steel in 1.0 M HCl . This suggests that 1-butyl substitution, combined with an aromatic group at the 2-position, enhances inhibition efficiency. The target compound's 2-methyl group may offer a different, but equally non-interchangeable, balance of hydrophobicity and electron donation compared to the 2-(4-methylphenyl) group in BMPB. These findings underscore that the specific 1-butyl-2-methyl pattern is a key determinant of inhibitor performance and cannot be assumed to be equivalent to that of benzimidazole or other alkyl-substituted variants.

Corrosion Inhibition Electrochemistry Mild Steel Acidic Media

Antimicrobial Potency of 1-Butyl-2-methylbenzimidazole Derivatives: MIC Values Against Key Pathogens

Structure-activity relationships in benzimidazole derivatives reveal that antimicrobial potency is highly sensitive to substitution. A study on a series of 1-butyl-2-methylbenzimidazole derivatives (the core scaffold of the target compound) reported strong antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 µM against Staphylococcus aureus and Escherichia coli . This quantitative activity range is specific to derivatives of the 1-butyl-2-methylbenzimidazole scaffold. In contrast, a broader study on 1-substituted benzimidazole derivatives reported MIC values against Gram-positive and Gram-negative bacteria in a much higher range of 12.5 to 200 µM [1]. The approximately 10- to 100-fold lower MIC values observed for the 1-butyl-2-methylbenzimidazole derivatives provide a strong quantitative basis for selecting this specific scaffold over simpler 1-alkylbenzimidazoles when high antimicrobial potency is a key requirement.

Antimicrobial Benzimidazole MIC Drug Discovery

Anticancer Activity: 1-Butyl-2-methylbenzimidazole Derivative vs. Standard Chemotherapeutic 5-Fluorouracil

In a comparative study, a derivative of 1-Butyl-2-methylbenzimidazole exhibited an IC50 value of 4.53 µM against HCT116 colorectal carcinoma cells . This value directly compares favorably to the established chemotherapeutic agent 5-fluorouracil, which showed an IC50 of 9.99 µM in the same study. This quantitative difference, demonstrating a >2-fold improvement in potency against this cancer cell line, underscores that the 1-butyl-2-methylbenzimidazole scaffold can be a more effective starting point for developing certain anticancer agents than a standard clinical drug. This specific IC50 value is directly linked to the target compound's core structure and provides a compelling, data-driven reason for its procurement in oncology research programs.

Anticancer Cytotoxicity HCT116 Drug Discovery

Distinct Vibrational and NMR Spectroscopic Signature of 1-Alkyl-2-methylbenzimidazoles

Systematic FT-IR, FT-Raman, and NMR studies reveal that alkyl substitution on the benzimidazole core leads to distinct spectroscopic changes. For 1-alkyl-2-methylbenzimidazoles, which include the target compound, a comparative vibrational mode analysis showed that while major absorption regions are similar to unsubstituted benzimidazole, key changes occur at low frequencies [1]. Specifically, the C–H out-of-plane deformations, ring breathing, and ring skeletal vibrations can shift by 10–15 cm⁻¹ in some cases as a result of alkyl substitution. Furthermore, the study successfully used Density Functional Theory (DFT) calculations to model these spectral changes, which were consistent with experimental 1H and 13C NMR chemical shift values [1]. These quantifiable spectral differences serve as a precise analytical fingerprint, verifying the identity and purity of 1-butyl-2-methylbenzimidazole and distinguishing it from unsubstituted benzimidazole or other alkyl derivatives with different substitution patterns.

Spectroscopy DFT NMR FT-IR Raman Structural Analysis

High-Value Application Scenarios for 1-Butyl-2-methylbenzimidazole (CAS 4887-85-8) Based on Quantitative Evidence


Targeted Anticancer Drug Discovery: Development of Novel HCT116 Colorectal Carcinoma Inhibitors

For medicinal chemistry and oncology research programs, 1-butyl-2-methylbenzimidazole is a high-value starting material. As demonstrated in a comparative study, a derivative of this compound exhibited an IC50 of 4.53 µM against HCT116 colorectal carcinoma cells, which is more than twice as potent as the standard chemotherapeutic 5-fluorouracil (IC50 = 9.99 µM) . This data directly supports the prioritization of this specific scaffold for synthesizing and optimizing novel anticancer agents with potential efficacy against colorectal cancer.

Development of High-Potency Antimicrobial Agents Against S. aureus and E. coli

Research groups focused on developing new antimicrobials to combat bacterial resistance can leverage the verified potency of the 1-butyl-2-methylbenzimidazole scaffold. Derivatives of this compound have demonstrated strong antibacterial activity with MIC values ranging from 0.5 to 2 µM against clinically relevant pathogens like Staphylococcus aureus and Escherichia coli . This quantifiable activity, which is 10-100 times more potent than some other 1-substituted benzimidazole derivatives [1], provides a clear and data-driven rationale for selecting this compound over less active analogs for structure-activity relationship (SAR) studies and lead optimization.

Corrosion Inhibition Research for Mild Steel Protection in Acidic Environments

Researchers in materials science and corrosion engineering should consider 1-butyl-2-methylbenzimidazole as a candidate for developing new protective coatings and inhibitors. Class-level evidence on structurally related 1-butyl-2-arylbenzimidazoles demonstrates improved inhibition performance for mild steel in acidic media (1.0 M HCl) compared to unsubstituted benzimidazole . This indicates that the 1-butyl substitution is a key feature for enhancing adsorption and protective film formation on metal surfaces. Procurement of 1-butyl-2-methylbenzimidazole allows for investigation of how the specific 2-methyl group influences this beneficial effect compared to other 2-substituents, which is essential for rational inhibitor design.

Spectroscopic Standards and Analytical Chemistry Reference Material

Due to its well-defined and distinct spectroscopic signature, 1-butyl-2-methylbenzimidazole serves as a valuable reference compound in analytical chemistry. Studies using DFT calculations have confirmed that 1-alkyl-2-methylbenzimidazoles exhibit characteristic shifts of 10–15 cm⁻¹ in low-frequency vibrational modes (C-H out-of-plane deformations, ring breathing) compared to unsubstituted benzimidazole, as observed via FT-IR and FT-Raman [2]. Procuring this compound enables laboratories to use these quantifiable spectral differences as a benchmark for identifying and verifying the 1,2-disubstituted benzimidazole structure in newly synthesized compounds or complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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